Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Overview
Description
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 111.104799419 g/mol .Physical And Chemical Properties Analysis
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is an off-white solid . It has a molecular weight of 163.64 g/mol. The exact mass is 111.104799419 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
- Octahydrocyclopenta[c]pyrrole derivatives have been explored in various synthesis pathways. For instance, 5- or 6-aryl octahydrocyclopenta[b]pyrroles have been synthesized from a common precursor, demonstrating the versatility of octahydrocyclopenta derivatives in organic synthesis (Ney & Wolfe, 2005).
Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of angularly substituted 1-azabicyclic molecules, highlighting its importance in producing specific stereoisomers for various applications (Ito, Overman & Wang, 2010).
Pharmacological Characterization
- Although excluded from detailing drug use and dosage, it's notable that octahydrocyclopenta[c]pyrrole analogues have been studied for their pharmacological properties, such as being potential triple reuptake inhibitors (Shao et al., 2011).
Expanded Porphyrins Chemistry
- Research has delved into the chemistry of expanded porphyrins, where octahydropyrrolic rings are a part of complex macrocyclic compounds with various potential applications including in photodynamic therapy and as MRI contrasting agents (Misra & Chandrashekar, 2008).
Antiviral and Antimicrobial Applications
- Specific derivatives of octahydrocyclopenta[c]pyrrole have been identified with anti-HCV activity, emphasizing their potential in antiviral therapies (Kaushik-Basu et al., 2016).
Intramolecular Cycloadditions
- The compound is involved in intramolecular cycloadditions, an important reaction in organic chemistry for constructing complex molecules (Griffin et al., 2012).
Anion Recognition Properties
- Research on calix[4]pyrrole derivatives, which include octahydrocyclopenta[c]pyrrol-4-ol, has shown their application in anion recognition, crucial in various chemical sensing applications (Anzenbacher et al., 2000).
Antibacterial Activity
- Novel oxazolidinones bearing octahydrocyclopenta[c]pyrrole moieties have shown potential antibacterial activity, expanding the scope of these compounds in medical research (Bhattarai et al., 2014).
properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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